3-[(3-Chlorophenyl)methylthio]-5-(3-pyridyl)-1,2,4-triazole-4-ylamine
Description
3-[(3-Chlorophenyl)methylthio]-5-(3-pyridyl)-1,2,4-triazole-4-ylamine (IUPAC name: 5-(3-pyridyl)-3-[(3-chlorobenzyl)sulfanyl]-1,2,4-triazole-4-amine) is a 1,2,4-triazole derivative characterized by a pyridyl group at position 5, a (3-chlorophenyl)methylthio moiety at position 3, and an amine group at position 4 . The compound’s structure combines aromatic, heterocyclic, and sulfur-containing substituents, which are frequently associated with bioactivity in medicinal chemistry.
The synthesis of such triazole derivatives typically involves cyclization reactions of thiosemicarbazides or alkylation/aminomethylation of triazole precursors. For instance, analogous compounds are synthesized via nucleophilic substitution with halides (e.g., 6-chloro-3-chloromethyl pyridine) or condensation reactions to form Schiff bases .
Properties
Molecular Formula |
C14H12ClN5S |
|---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-5-pyridin-3-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H12ClN5S/c15-12-5-1-3-10(7-12)9-21-14-19-18-13(20(14)16)11-4-2-6-17-8-11/h1-8H,9,16H2 |
InChI Key |
CTAAHMQLXMLQFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NN=C(N2N)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(3-Chlorophenyl)methylthio]-5-(3-pyridyl)-1,2,4-triazole-4-ylamine typically involves the reaction of 3-chlorobenzyl chloride with 3-mercapto-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
3-[(3-Chlorophenyl)methylthio]-5-(3-pyridyl)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted triazoles .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenyl)methylthio]-5-(3-pyridyl)-1,2,4-triazole-4-ylamine involves the inhibition of specific molecular targets and pathways. For instance, in its role as a neuroprotective agent, the compound inhibits endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . This inhibition leads to reduced neuronal death and inflammation, providing neuroprotection.
Comparison with Similar Compounds
Table 1: Comparison of Structural Features and Reported Activities
Key Observations:
Antibacterial Activity: Patel et al.’s derivatives with benzothiazole-amino substituents (e.g., 6-fluoro or 6-methyl) exhibited activity against Staphylococcus aureus and Streptococcus pyogenes, surpassing ampicillin in some cases. The electron-withdrawing groups (e.g., -NO₂) enhanced antitubercular activity against Mycobacterium tuberculosis . In , the 6-chloropyridin-3-yl methyl group conferred broad-spectrum antibacterial properties, likely due to enhanced lipophilicity and membrane penetration .
Role of Sulfur-Containing Groups :
- The methylthio group in ’s compound facilitated the synthesis of Schiff base derivatives, which showed improved antimicrobial activity compared to the parent triazole. This suggests that thioether linkages enhance reactivity for further functionalization .
Chlorophenyl vs. Pyridyl Substitutions :
- The 3-chlorophenyl group in the target compound may improve bioavailability compared to purely aliphatic substituents, as aryl groups often enhance metabolic stability. However, pyridyl groups (e.g., 3-pyridyl vs. 4-pyridyl) influence solubility and hydrogen-bonding capacity, which could modulate target binding .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties of Selected Triazoles
- The target compound’s lower LogP compared to Patel et al.’s derivative suggests better aqueous solubility, which may improve pharmacokinetics.
- The 3-pyridyl group provides a hydrogen-bonding site that could enhance interactions with bacterial enzymes or receptors, similar to the 2-pyridyl group in ’s antimicrobial derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
